3-[(3-Hydroxypropyl)amino]-N-methylpropanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Hydroxypropyl)amino]-N-methylpropanamide typically involves the reaction of N-methylpropanamide with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Hydroxypropyl)amino]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Hydroxypropyl)amino]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxypropyl)amino]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
N,N-Bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amine: Similar in structure but contains additional dimethylamino groups.
Propanamide derivatives: Compounds with variations in the substituents on the amide group.
Uniqueness: 3-[(3-Hydroxypropyl)amino]-N-methylpropanamide is unique due to its specific combination of a hydroxyl group and an amide group, which allows for versatile chemical reactivity and interactions with biological molecules. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-hydroxypropylamino)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-8-7(11)3-5-9-4-2-6-10/h9-10H,2-6H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRXCSBUPHBNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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